Cas no 3482-14-2 (Isoquinolin-8-ol)
Isoquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- Isoquinolin-8-ol
- 8-Isoquinolinol
- 8-Hydroxyisoquinoline
- 2H-isoquinolin-8-one
- 8-Hydroxy-isoquinoline
- 8(2H)-Isoquinolinone
- isoquinolin-8-one
- NSC400234
- PubChem6253
- ZIXWTPREILQLAC-UHFFFAOYSA-N
- 8-hydroxyisoquinoline, AldrichCPR
- SBB086406
- AB06640
- SY021171
- ST2413168
- AB0038049
- 4C
- J-019772
- AKOS015897068
- AKOS006345463
- NSC-400234
- PS-6082
- F13966
- FT-0654082
- MFCD00661583
- DTXSID90322021
- J-521580
- CS-W005353
- SCHEMBL276528
- NoName_815
- EN300-219966
- 72J7CX8ZET
- SCHEMBL6192864
- A6109
- 3482-14-2
- DTXSID50901679
- isoquinoline, 8-hydroxy-
- AG-777/25006398
- DB-029392
-
- MDL: MFCD00661583
- Inchi: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
- InChI Key: ZIXWTPREILQLAC-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2C=CN=CC=21
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1
Experimental Properties
- Color/Form: White solid
- Density: 1.23
- Boiling Point: 332°C at 760 mmHg
- Flash Point: 213.2 °C
- Refractive Index: 1.691
- PSA: 33.12000
- LogP: 1.94040
Isoquinolin-8-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
Isoquinolin-8-ol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A126341-100mg |
Isoquinolin-8-ol |
3482-14-2 | 98% | 100mg |
$17.0 | 2025-03-18 | |
| Ambeed | A126341-250mg |
Isoquinolin-8-ol |
3482-14-2 | 98% | 250mg |
$30.0 | 2025-03-18 | |
| Ambeed | A126341-1g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 1g |
$36.0 | 2025-03-18 | |
| Ambeed | A126341-5g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 5g |
$150.0 | 2025-03-18 | |
| Ambeed | A126341-10g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 10g |
$203.0 | 2025-03-18 | |
| Ambeed | A126341-25g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 25g |
$475.0 | 2025-03-18 | |
| abcr | AB515138-5 g |
Isoquinolin-8-ol |
3482-14-2 | 5g |
€447.50 | 2023-04-18 | ||
| Apollo Scientific | OR8561-250mg |
8-Hydroxyisoquinoline |
3482-14-2 | 95% | 250mg |
£21.00 | 2025-02-20 | |
| Apollo Scientific | OR8561-1g |
8-Hydroxyisoquinoline |
3482-14-2 | 95% | 1g |
£46.00 | 2025-02-20 | |
| Apollo Scientific | OR8561-5g |
8-Hydroxyisoquinoline |
3482-14-2 | 95% | 5g |
£130.00 | 2025-02-20 |
Isoquinolin-8-ol Suppliers
Isoquinolin-8-ol Related Literature
-
1. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492
-
Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
-
Wannaporn Disadee,Somsak Ruchirawat Org. Biomol. Chem. 2021 19 8794
-
4. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
-
5. 1002. The tautomerism of N-heteroaromatic hydroxy-compounds. Part II. Ultraviolet spectraS. F. Mason J. Chem. Soc. 1957 5010
Additional information on Isoquinolin-8-ol
Recent Advances in the Study of Isoquinolin-8-ol (CAS: 3482-14-2) and Its Applications in Chemobiological Medicine
Isoquinolin-8-ol (CAS: 3482-14-2) has recently emerged as a compound of significant interest in the field of chemobiological medicine. This heterocyclic compound, characterized by its isoquinoline backbone and hydroxyl group at the 8-position, has demonstrated promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief consolidates the latest findings on Isoquinolin-8-ol, providing a comprehensive overview of its current status in drug discovery and development.
One of the key areas of investigation has been the antimicrobial potential of Isoquinolin-8-ol. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Furthermore, Isoquinolin-8-ol showed synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunct therapy for resistant infections.
In the realm of oncology, Isoquinolin-8-ol has garnered attention for its anticancer properties. Recent in vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those associated with breast and lung cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified that Isoquinolin-8-ol acts as a selective inhibitor of protein kinase C (PKC) isoforms, which play crucial roles in cancer cell proliferation and survival. The compound's unique structural features enable it to bind to the ATP-binding site of PKC, thereby blocking its activity and triggering cancer cell death.
The anti-inflammatory potential of Isoquinolin-8-ol has also been a subject of recent research. A study published in European Journal of Pharmacology (2023) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Molecular docking studies suggested that Isoquinolin-8-ol interacts with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings position Isoquinolin-8-ol as a potential lead compound for the development of novel anti-inflammatory agents.
From a chemical synthesis perspective, recent advancements have focused on improving the yield and purity of Isoquinolin-8-ol. A 2024 publication in Organic Process Research & Development described a novel catalytic system that enables the efficient synthesis of Isoquinolin-8-ol derivatives with high enantioselectivity. This methodological breakthrough has opened new avenues for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that could enhance the compound's pharmacological profile.
Despite these promising developments, challenges remain in the clinical translation of Isoquinolin-8-ol. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. Current research efforts are directed at developing prodrug formulations and nano-delivery systems to overcome these limitations. Additionally, comprehensive toxicity studies are underway to ensure the safety profile of Isoquinolin-8-ol for potential human applications.
In conclusion, Isoquinolin-8-ol (CAS: 3482-14-2) represents a versatile scaffold with multiple therapeutic applications in chemobiological medicine. The compound's diverse biological activities, coupled with recent synthetic advancements, make it a compelling subject for ongoing research. Future studies should focus on optimizing its drug-like properties, elucidating its molecular targets with greater precision, and advancing its development through preclinical and clinical trials. As our understanding of this compound continues to grow, Isoquinolin-8-ol may well emerge as a valuable addition to the pharmacopeia of modern medicine.
3482-14-2 (Isoquinolin-8-ol) Related Products
- 2439-04-5(5-Hydroxyisoquinoline)
- 7651-82-3(6-Hydroxyisoquinoline)
- 195386-00-6(5-Quinolinol, silver(1+) salt)
- 1723-70-2(8-Methoxyisoquinoline)
- 191915-75-0(1,8-Acridinediol (9CI))
- 148896-39-3(Bis(10-hydroxybenzo[h]-quinolinato)beryllium)
- 7651-83-4(Isoquinolin-7-ol)
- 643-62-9(9-Acridinol)
- 578-67-6(5-Hydroxyquinoline)
- 5464-73-3(1-Acridinol)